

Spectroscopic Profile of 4,4-Dimethylpent-2-ynoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4,4-dimethylpent-2-ynoic acid** ($C_7H_{10}O_2$). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4,4-dimethylpent-2-ynoic acid**. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~1.3	Singlet	9H	-C(CH ₃) ₃

Predicted solvent: $CDCl_3$. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165-185	-COOH
~80-90	-C \equiv C-
~70-80	-C \equiv C-
~28-35	-C(CH ₃) ₃
~25-30	-C(CH ₃) ₃

Predicted solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)[1][2][3]
~2250	Sharp, Medium-Weak	C \equiv C stretch
1690-1760	Strong	C=O stretch (Carboxylic acid) [1][2][3]
1210-1320	Medium	C-O stretch[1][2]
1365-1395	Medium	C-H bend (tert-butyl)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
126.0681	[M] ⁺ (Molecular Ion)[4]
111	[M-CH ₃] ⁺
83	[M-COOH] ⁺
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

Ionization method: Electron Ionization (EI). The tert-butyl cation is expected to be a prominent peak due to its stability.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4-dimethylpent-2-ynoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz (or higher) spectrometer.
 - Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.
 - Phase and baseline correct the resulting spectrum. Integrate all signals.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer, typically with proton decoupling.
 - Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **4,4-dimethylpent-2-ynoic acid** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, the spectrum is scanned over a range of 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

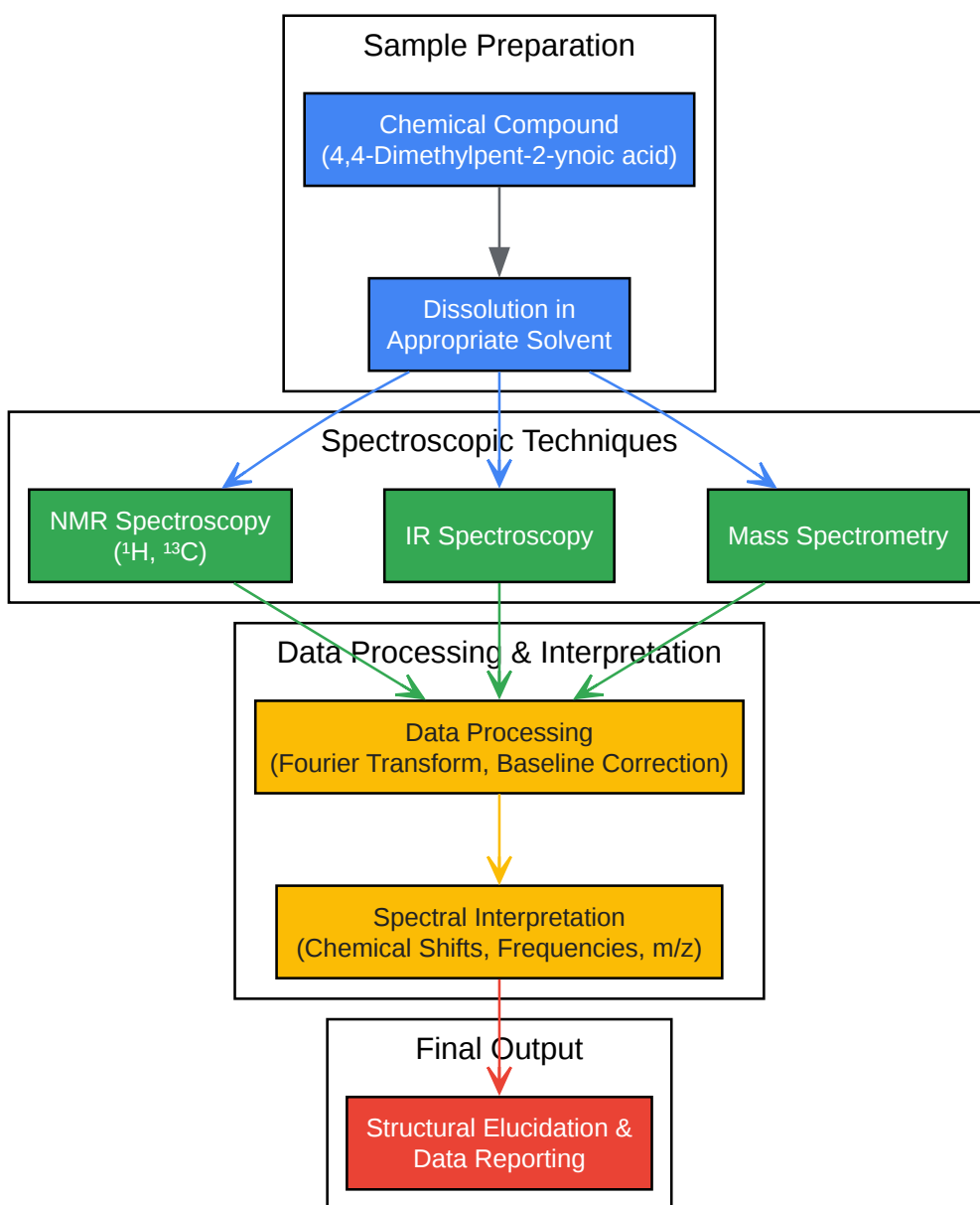
- Sample Preparation: Prepare a dilute solution of **4,4-dimethylpent-2-ynoic acid** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation and Ionization:
 - Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
 - For GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
 - In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Data Acquisition:
 - The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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